2-Chloro-N-[(4-methyl-1-piperazinyl)carbothioyl]benzamide
2-Chloro-N-[(4-methyl-1-piperazinyl)carbothioyl]benzamide
Brand Name:
Vulcanchem
CAS No.:
385379-46-4
VCID:
VC0395160
InChI:
InChI=1S/C13H16ClN3OS/c1-16-6-8-17(9-7-16)13(19)15-12(18)10-4-2-3-5-11(10)14/h2-5H,6-9H2,1H3,(H,15,18,19)
SMILES:
CN1CCN(CC1)C(=NC(=O)C2=CC=CC=C2Cl)S
Molecular Formula:
C13H16ClN3OS
Molecular Weight:
297.8g/mol
2-Chloro-N-[(4-methyl-1-piperazinyl)carbothioyl]benzamide
CAS No.: 385379-46-4
Main Products
VCID: VC0395160
Molecular Formula: C13H16ClN3OS
Molecular Weight: 297.8g/mol
CAS No. | 385379-46-4 |
---|---|
Product Name | 2-Chloro-N-[(4-methyl-1-piperazinyl)carbothioyl]benzamide |
Molecular Formula | C13H16ClN3OS |
Molecular Weight | 297.8g/mol |
IUPAC Name | N-(2-chlorobenzoyl)-4-methylpiperazine-1-carboximidothioic acid |
Standard InChI | InChI=1S/C13H16ClN3OS/c1-16-6-8-17(9-7-16)13(19)15-12(18)10-4-2-3-5-11(10)14/h2-5H,6-9H2,1H3,(H,15,18,19) |
Standard InChIKey | BZWVBXXQBCZXJT-UHFFFAOYSA-N |
Isomeric SMILES | CN1CCN(CC1)C(=NC(=O)C2=CC=CC=C2Cl)S |
SMILES | CN1CCN(CC1)C(=NC(=O)C2=CC=CC=C2Cl)S |
Canonical SMILES | CN1CCN(CC1)C(=NC(=O)C2=CC=CC=C2Cl)S |
Solubility | 44.7 [ug/mL] |
PubChem Compound | 550936 |
Last Modified | Nov 09 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume